2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
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Overview
Description
2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde is an organic compound with a complex structure, featuring a pyrrolo[2,3-b]pyrazine core substituted with a chloro group, a trimethylsilyl-ethoxy-methyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde typically involves multiple steps:
Formation of the Pyrrolo[2,3-b]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted pyrazines and pyrroles.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Trimethylsilyl-Ethoxy-Methyl Group: This step involves the reaction of the intermediate compound with 2-(trimethylsilyl)ethanol in the presence of a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.
Reduction: 2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or modulators of biological pathways. The presence of the aldehyde group allows for the formation of Schiff bases, which can be used to probe biological systems.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets in unique ways, possibly leading to the discovery of new drugs.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and other high-value products.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The aldehyde group could form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of protein function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-methanol: Similar structure but with a primary alcohol instead of an aldehyde.
2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde.
Uniqueness
The presence of the aldehyde group in 2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde makes it particularly reactive and versatile for further chemical modifications
This compound’s unique combination of functional groups and its potential for diverse chemical reactions make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C13H18ClN3O2Si |
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Molecular Weight |
311.84 g/mol |
IUPAC Name |
2-chloro-5-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyrazine-7-carbaldehyde |
InChI |
InChI=1S/C13H18ClN3O2Si/c1-20(2,3)5-4-19-9-17-7-10(8-18)12-13(17)15-6-11(14)16-12/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
SBTFWWSHALCFFM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=NC(=CN=C21)Cl)C=O |
Origin of Product |
United States |
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